molecular formula C9H12BNO4S B1421808 3-(Cyclopropanesulfonamido)phenylboronic acid CAS No. 1072945-67-5

3-(Cyclopropanesulfonamido)phenylboronic acid

Cat. No. B1421808
M. Wt: 241.08 g/mol
InChI Key: KOKPMJFSMXUSJJ-UHFFFAOYSA-N
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Description

3-(Cyclopropanesulfonamido)phenylboronic acid is a chemical compound with the molecular formula C9H12BNO4S and a molecular weight of 241.08 . It is a versatile material used in scientific research, with applications including drug synthesis, catalysis, and organic chemistry studies.


Molecular Structure Analysis

The InChI code for 3-(Cyclopropanesulfonamido)phenylboronic acid is 1S/C9H12BNO4S/c12-10(13)7-2-1-3-8(6-7)11-16(14,15)9-4-5-9/h1-3,6,9,11-13H,4-5H2 . This indicates that the molecule consists of a phenyl ring attached to a boronic acid group and a cyclopropanesulfonamido group.

Scientific Research Applications

  • Drug Synthesis

    • Phenylboronic acid derivatives, including 3-(Cyclopropanesulfonamido)phenylboronic acid, are often used as building blocks in organic synthesis . They can potentially be used in the synthesis of various drugs.
  • Catalysis

    • Boronic acids, including phenylboronic acid derivatives, are valuable reagents in Suzuki-Miyaura couplings, a common reaction for creating carbon-carbon bonds.
  • Organic Chemistry Studies

    • 3-(Cyclopropanesulfonamido)phenylboronic acid could be used in various organic chemistry studies due to its unique structure.
  • Glucose-Sensitive Hydrogels

    • Phenylboronic acid derivatives are known to form reversible complexes with polyols, including sugars. This unique chemistry has provided many useful molecular bases for the creation of glucose-sensitive hydrogels .
    • These hydrogels can release hypoglycemic drugs (such as insulin) as a response to the increase of the glucose level .
  • Diabetes Treatment

    • Phenylboronic acid derivatives, including 3-(Cyclopropanesulfonamido)phenylboronic acid, could potentially be used in the treatment of diabetes .
  • Analytical and Therapeutic Applications

    • Phenylboronic acid derivatives are known to form reversible complexes with polyols, including sugars. This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .
  • Sensing Applications

    • Boronic acids, including phenylboronic acid derivatives, are increasingly utilized in diverse areas of research . They form interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
  • Chemical Research

    • 3-(Cyclopropanesulfonamido)phenylboronic acid is a versatile material used in scientific research. Its unique structure allows for various applications, including drug synthesis, catalysis, and organic chemistry studies.
  • Sensing Applications

    • Boronic acids, including phenylboronic acid derivatives, are increasingly utilized in diverse areas of research . They form interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
  • Chemical Research

    • 3-(Cyclopropanesulfonamido)phenylboronic acid is a versatile material used in scientific research. Its unique structure allows for various applications, including drug synthesis, catalysis, and organic chemistry studies.

Safety And Hazards

The safety data sheet for 3-(Cyclopropanesulfonamido)phenylboronic acid indicates that it may be harmful if swallowed . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling the compound .

properties

IUPAC Name

[3-(cyclopropylsulfonylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO4S/c12-10(13)7-2-1-3-8(6-7)11-16(14,15)9-4-5-9/h1-3,6,9,11-13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKPMJFSMXUSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NS(=O)(=O)C2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672919
Record name {3-[(Cyclopropanesulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopropanesulfonamido)phenylboronic acid

CAS RN

1072945-67-5
Record name B-[3-[(Cyclopropylsulfonyl)amino]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072945-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Cyclopropanesulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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